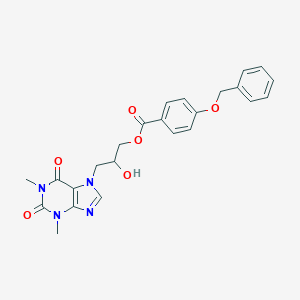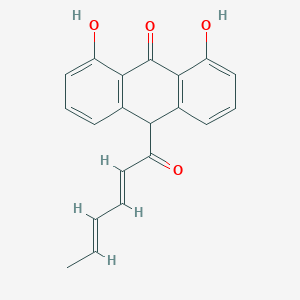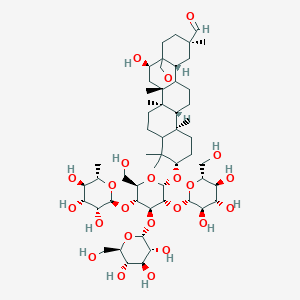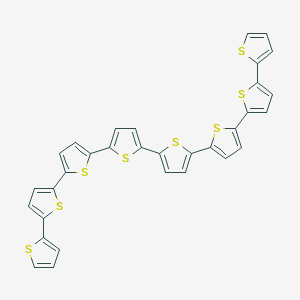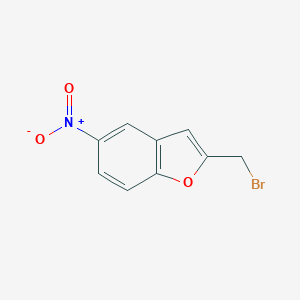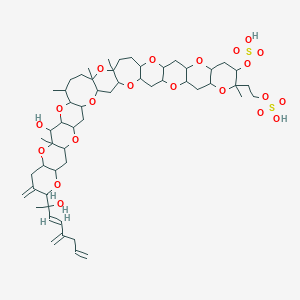
Yessotoxin
概要
説明
準備方法
合成経路と反応条件: ドクサキュリウムは、3,4,5-トリメトキシベンジルクロリドと6,7,8-トリメトキシ-1,2,3,4-テトラヒドロイソキノリンを反応させて中間体を生成する多段階プロセスによって合成されます。 この中間体をコハク酸と反応させてドクサキュリウムを生成します .
工業的生産方法: ドクサキュリウムの工業的生産には、同じ化学反応を使用しますが、より高い収率と純度のために最適化された大規模合成が関与します。 このプロセスには、最終製品が医薬品基準を満たすようにするための厳格な精製工程が含まれます .
化学反応の分析
反応の種類: ドクサキュリウムは、以下を含むさまざまな化学反応を受けます。
酸化: ドクサキュリウムは特定の条件下で酸化され、酸化誘導体の形成につながります。
還元: 還元反応は、ドクサキュリウムをその還元形に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、ドクサキュリウムのさまざまな酸化誘導体、還元誘導体、および置換誘導体があります .
4. 科学研究の応用
ドクサキュリウムは、いくつかの科学研究の応用があります。
化学: 神経筋遮断薬の構造活性相関を研究するためのモデル化合物として使用されます。
生物学: 神経筋伝達の機構と遮断を理解するための研究で使用されます。
医学: 筋肉弛緩を必要とするさまざまな外科手術での可能性のある用途について調査されています。
科学的研究の応用
Doxacurium has several scientific research applications:
Chemistry: Used as a model compound to study the structure-activity relationship of neuromuscular blocking agents.
Biology: Employed in research to understand the mechanisms of neuromuscular transmission and blockade.
Medicine: Investigated for its potential use in various surgical procedures requiring muscle relaxation.
作用機序
ドクサキュリウムは、運動終板の胆汁性受容体と競合的に結合することでその効果を発揮し、アセチルコリンの作用を拮抗します。これにより、神経筋伝達の遮断が生じ、筋肉弛緩につながります。 ドクサキュリウムの作用は、ネオスチグミンなどのアセチルコリンエステラーゼ阻害剤によって拮抗されます .
類似化合物:
パンクロニウム: 別の長時間の神経筋遮断薬ですが、より顕著な心臓血管系副作用があります。
ミバキュリウム: より短時間の神経筋遮断薬で、作用の開始が速いです。
アトラキュリウム: 中間の作用持続時間と独自の分解経路で知られています.
ドクサキュリウムの独自性: ドクサキュリウムは、その作用持続時間の長さ、最小限の心臓血管系副作用、ヒスタミン放出の欠如のために独自であり、高リスク患者のグループでの使用に適しています .
類似化合物との比較
Pancuronium: Another long-acting neuromuscular blocking agent but with more pronounced cardiovascular effects.
Mivacurium: A shorter-acting neuromuscular blocker with a faster onset of action.
Atracurium: Known for its intermediate duration of action and unique degradation pathway.
Uniqueness of Doxacurium: Doxacurium is unique due to its long duration of action, minimal cardiovascular side effects, and lack of histamine release, making it suitable for use in high-risk patient groups .
特性
IUPAC Name |
[(1R,3S,5R,7S,9R,11S,13R,14S,16R,18S,20R,22S,25R,27S,30S,31R,33S,34R,35R,37S,40S,42R,44S,46R,48S)-34-hydroxy-40-[(2R,3E)-2-hydroxy-5-methylideneocta-3,7-dien-2-yl]-13,25,27,30,35-pentamethyl-39-methylidene-13-(2-sulfooxyethyl)-4,8,12,17,21,26,32,36,41,45,49-undecaoxaundecacyclo[25.22.0.03,25.05,22.07,20.09,18.011,16.031,48.033,46.035,44.037,42]nonatetracontan-14-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H82O21S2/c1-10-11-28(2)12-15-51(5,57)50-30(4)20-39-38(71-50)26-46-55(9,74-39)49(56)48-42(70-46)24-41-47(72-48)29(3)13-16-53(7)44(69-41)27-43-54(8,76-53)17-14-31-32(68-43)21-34-33(65-31)22-35-36(66-34)23-40-37(67-35)25-45(75-78(61,62)63)52(6,73-40)18-19-64-77(58,59)60/h10,12,15,29,31-50,56-57H,1-2,4,11,13-14,16-27H2,3,5-9H3,(H,58,59,60)(H,61,62,63)/b15-12+/t29-,31-,32+,33+,34-,35-,36+,37+,38+,39-,40-,41-,42+,43-,44+,45-,46-,47+,48+,49+,50-,51+,52+,53-,54+,55-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYDZFJGUKMTQB-AVHIVUAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(CC3C(O2)(CCC4C(O3)CC5C(O4)CC6C(O5)CC7C(O6)CC(C(O7)(C)CCOS(=O)(=O)O)OS(=O)(=O)O)C)OC8C1OC9C(C8)OC1CC2C(CC(=C)C(O2)C(C)(C=CC(=C)CC=C)O)OC1(C9O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@@H](C[C@H]3[C@](O2)(CC[C@H]4[C@H](O3)C[C@H]5[C@H](O4)C[C@H]6[C@H](O5)C[C@H]7[C@H](O6)C[C@@H]([C@@](O7)(C)CCOS(=O)(=O)O)OS(=O)(=O)O)C)O[C@@H]8[C@@H]1O[C@@H]9[C@@H](C8)O[C@H]1C[C@@H]2[C@H](CC(=C)[C@H](O2)[C@@](C)(/C=C/C(=C)CC=C)O)O[C@@]1([C@@H]9O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H82O21S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880023 | |
| Record name | Yessotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1143.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Yessotoxins (YTXs) are algal toxins that can be accumulated in edible molluscs. YTX treatment of MCF-7 breast cancer cells causes the accumulation of a 100 kDa fragment of E-cadherin, which we have named ECRA(100). A relative decrease in the concentrations of intact E-cadherin did not accompany the accumulation of ECRA(100) in cytosoluble extracts of MCF-7 cells on the first day of YTX treatment, but a collapse of the E-cadherin system was detected after 2-5 days of treatment with the toxin. An analysis of the general structure of ECRA(100) revealed that it consists of an E-cadherin fragment lacking the intracellular domain of the protein. ECRA(100) was not released into culture media of YTX-treated cells. Accumulation of ECRA(100) was observed in other epithelial cells, such as human intestine Caco-2 and MDCK cells after treatment with YTX. In turn, YTX could not induce accumulation of fragments of other members of the cadherin family, such as N-cadherin in the PC12 cell line and K-cadherin in sensitive cells (MCF-7, Caco-2, MDCK). The accumulation of a 100 kDa fragment of E-cadherin devoid of its intracellular domain induced by YTX was accompanied by reduced levels of beta- and gamma-catenins bound to E-cadherin, without a concomitant decrease in the total cytosoluble pools of beta- and gamma-catenins. Taken together, the results we obtained show that YTX causes the selective disruption of the E-cadherin-catenin system in epithelial cells, and raise some concern about the potential that an algal toxin found in seafood might disrupt the tumour suppressive functions of E-cadherin., ... This paper demonstrates that YTX is a very powerful compound that opens the permeability transition pore (PTP) of the inner mitochondrial membrane of rat liver mitochondria at nanomolar concentrations. The effect requires the presence of a permissive level of calcium, by itself incapable of opening the pore. The direct effect of YTX on PTP is further confirmed by the inhibition exerted by cyclosporin A (CsA) that is known as a powerful inhibitor of PTP opening. Moreover, YTX induces membrane depolarization as shown by the quenching of tetramethylrhodamine methyl ester (TMRM), also prevented by the addition of CsA. YTX caused PTP opening in Morris Hepatoma 1C1 cells, as shown by the occurrence of CsA-sensitive depolarization within minutes of the addition of submicromolar concentrations of the toxin. These results provide a biochemical basis for the mitochondrial alterations observed in the course of intoxication with YTX, offering the first clue into the pathogenesis of diseases caused by YTX, and providing a novel tool to study the PTP in situ., This study reports apoptotic events after yessotoxin (YTX) exposure in L6 (rat) and BC3H1 (mouse) skeletal muscle myoblast cell lines. These cell lines are relevant targets to study the cytotoxic effect since this toxin has been reported as cardiotoxic. Mechanisms of action of YTX in multicellular organisms are not fully elucidated. Cell culture studies can contribute to find some of these mechanisms and trace the molecular pathways involved. The present work shows results from exposing cells to 100 nM purified YTX for 72 h. Morphological and biochemical changes characteristic of apoptotic cell death were evaluated in the two cell lines. Immunofluorescence and western blot techniques showed caspase-3 and caspase-9 activation. Western blot analysis of poly(ADP-ribose)-polymerase (PARP) confirmed caspase-3 activation in both cell lines. DNA fragmentation was not detected in these cell lines. This evidence reflect that oligonucleosomal DNA fragmentation is not a biochemical event that can be used as a definitive apoptotic marker in L6 and BC3H1 myoblast cell lines. The results indicate that the time-course and degree of apoptotic events induced by YTX depend on cell line sensitivity., Yessotoxin (YTX) can induce apoptotic events in myoblast L6 and BC3H1 cell lines from rat and mouse, respectively. The present study indicates that apoptosis induced by YTX in these cell lines can occur through activation of the mitochondrial pathway indicating an intracellular response. Terminal events during mitochondrial-mediated apoptosis involve perturbations to mitochondria resulting in loss of mitochondrial membrane potential (DeltaPsi(m)), permeability transition pore (PTP) opening and the release of proapoptotic factors cytochrome c, smac/DIABLO into the cytosol. Results from western blotting, electron and fluorescent microscopy of YTX-treated myoblast cells provided experimental data for evaluation of cytochrome c, smac/DIABLO release and caspase-9 activation. Loss of mitochondrial membrane potential and swelling of mitochondria indicated an active role of mitochondria during the early phase of apoptosis in L6 and BC3H1 cells after YTX exposure. These observations show that YTX targets mitochondria and involve activation of a cascade of events through mitochondrial regulation., For more Mechanism of Action (Complete) data for YESSOTOXIN (8 total), please visit the HSDB record page. | |
| Record name | YESSOTOXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7579 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
112514-54-2 | |
| Record name | Yessotoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112514-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Yessotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112514542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yessotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YESSOTOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6M9FM2L2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | YESSOTOXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7579 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


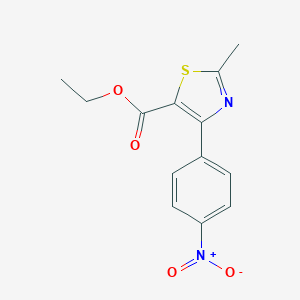

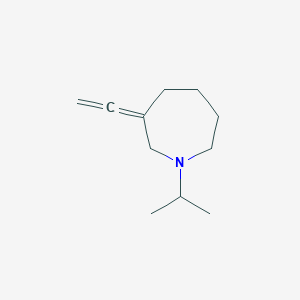

![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)

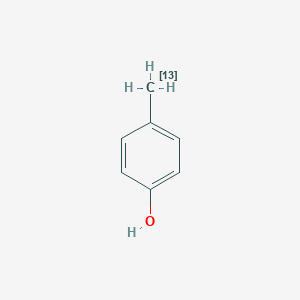
![N-[(1E)-2-Cyanoethylidene]benzamide](/img/structure/B39221.png)

